molecular formula C17H21N7O B2537462 3-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)pyrazine-2-carbonitrile CAS No. 2380166-59-4

3-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)pyrazine-2-carbonitrile

Cat. No.: B2537462
CAS No.: 2380166-59-4
M. Wt: 339.403
InChI Key: RRNPIXNOAYFSCB-UHFFFAOYSA-N
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Description

3-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety and a methoxypyrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)pyrazine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyrazine-2-carbonitrile core, followed by the introduction of the piperidine and methoxypyrazine groups through nucleophilic substitution reactions. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and scalability of the synthesis. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under mild conditions using reagents like hydrogen peroxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 3-(4-{[(3-Hydroxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)pyrazine-2-carbonitrile.

    Reduction: Formation of 3-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)pyrazine-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)pyrazine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-{[(3-Hydroxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)pyrazine-2-carbonitrile
  • 3-(4-{[(3-Methoxypyrazin-2-yl)(ethyl)amino]methyl}piperidin-1-yl)pyrazine-2-carbonitrile
  • 3-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)pyrazine-2-amine

Uniqueness

The uniqueness of 3-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)pyrazine-2-carbonitrile lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]pyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O/c1-23(16-17(25-2)22-8-7-21-16)12-13-3-9-24(10-4-13)15-14(11-18)19-5-6-20-15/h5-8,13H,3-4,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNPIXNOAYFSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)C2=NC=CN=C2C#N)C3=NC=CN=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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